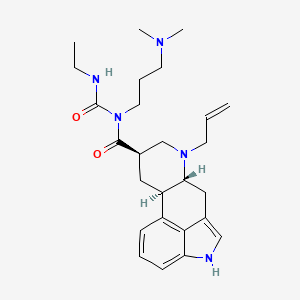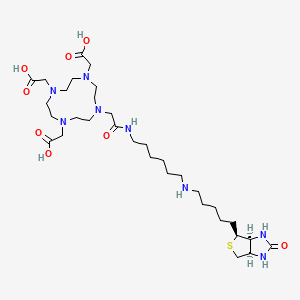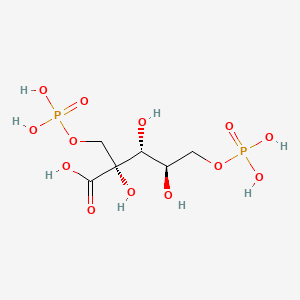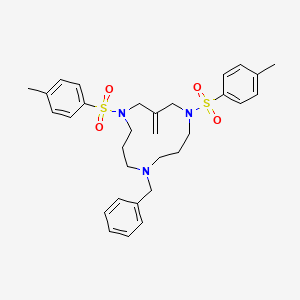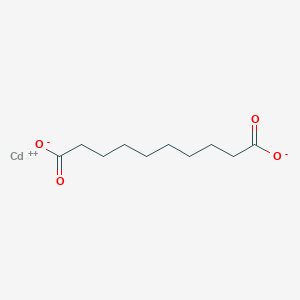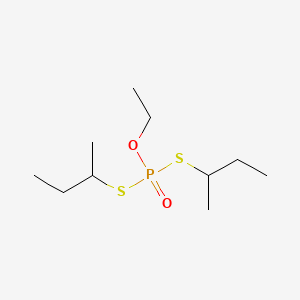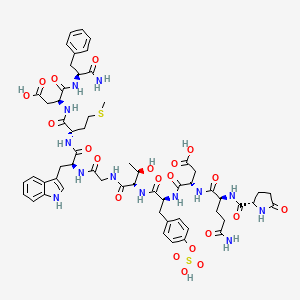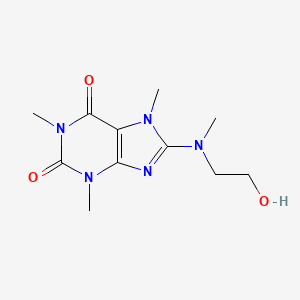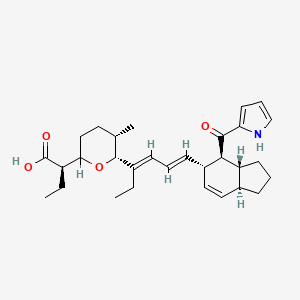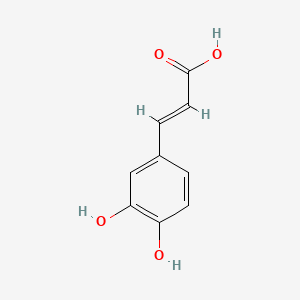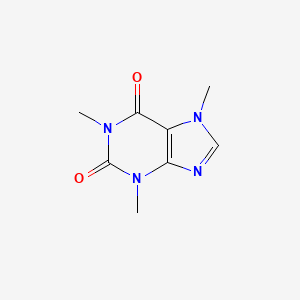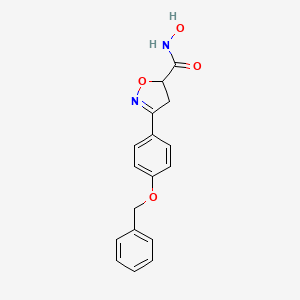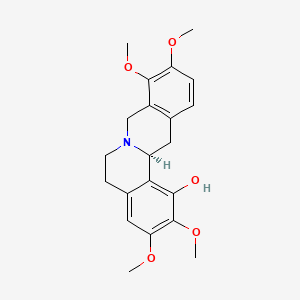
Capaurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capaurine is an alkaloid isolated from root tubers of Stephania kwangsiensis H.S. Lo.
Applications De Recherche Scientifique
Pharmacological Actions
Capaurine, an alkaloid isolated from Corydalis aurea, exhibits significant pharmacological actions. Studies have shown that capaurine can cause paralysis in frogs and induce convulsions in mice and rabbits due to its central origin effects. Additionally, it has a depressive impact on the heart and smooth muscles of the intestine and uterus (Reynolds & Waud, 1944).
Myocardial Cell Apoptosis in Ischemia Reperfusion
Capaurine has been observed to suppress myocardial cell apoptosis in rat heart muscle and down-regulate the expression of Fas gene protein, thereby offering cardioprotection (Deng Yong-ping, 2012).
Intervention of Myocardial Ischemia-Reperfusion Arrhythmia
Research indicates that capaurine pretreatment can effectively reduce the incidences of ventricular tachycardia and fibrillation in rats. It can also delay the onset of arrhythmia and shorten its duration, highlighting its potential in treating myocardial ischemia-reperfusion arrhythmia (Liu Junzhe, 2010).
L-Type Calcium Channel Kinetics in Myocardial Cells
Capaurine pretreatment has been found to influence the L-type calcium channel kinetics of myocardial cell membranes in ischemia-reperfusion injury rats. This suggests that capaurine's therapeutic effect for ischemia-reperfusion injury may be achieved by protecting myocardial cells through the prevention of intracellular calcium overload (Liu Junzhe, 2010).
Propriétés
Numéro CAS |
478-14-8 |
|---|---|
Nom du produit |
Capaurine |
Formule moléculaire |
C21H25NO5 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3/t15-/m0/s1 |
Clé InChI |
GSPIMPLJQOCBFY-HNNXBMFYSA-N |
SMILES isomérique |
COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
SMILES canonique |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Capaurine; (-)-Capaurine; NSC 404532; NSC-404532; NSC404532; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)
